![molecular formula C15H22N2O2S B7566465 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one inhibits the activity of several kinases that are involved in signaling pathways that regulate cell growth and survival. BTK is a key kinase that is involved in B-cell receptor signaling, and its inhibition leads to the disruption of B-cell activation and survival. ITK is a kinase that is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production. JAK3 is a kinase that is involved in cytokine signaling, and its inhibition leads to the suppression of cytokine-mediated inflammation.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cytokine production in immune cells. In preclinical studies, 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has demonstrated efficacy in reducing tumor growth and improving survival in animal models of cancer. It has also shown efficacy in reducing disease activity and improving clinical symptoms in animal models of autoimmune diseases.
実験室実験の利点と制限
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has several advantages as a research tool, including its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its efficacy in animal models of cancer and autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the optimal dosage and dosing regimen for 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one have not been established, and its potential side effects are not yet fully understood.
将来の方向性
There are several potential future directions for the research and development of 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one. One possible direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the optimal dosage and dosing regimen for 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one and to better understand its potential side effects. Finally, there is a need for the development of more selective and potent kinase inhibitors that target specific signaling pathways involved in cancer and autoimmune diseases.
合成法
The synthesis of 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 3,3-dimethylbutan-1-one with 4-(thiophene-3-carbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one.
科学的研究の応用
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown potent inhibitory activity against several kinases such as BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases. 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3,3-dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)10-13(18)16-5-7-17(8-6-16)14(19)12-4-9-20-11-12/h4,9,11H,5-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIRBNEEPAFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


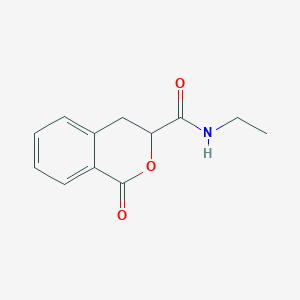

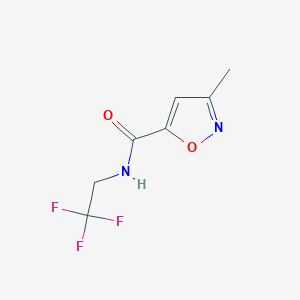
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
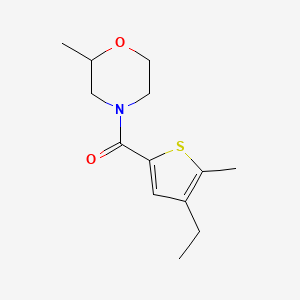
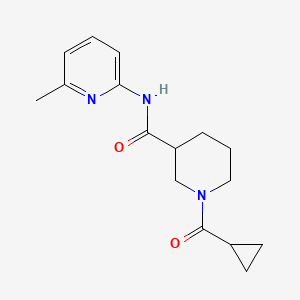
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
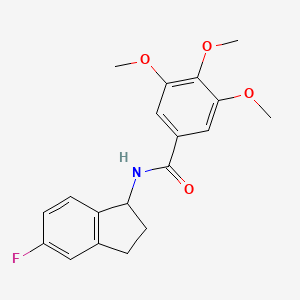
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)

![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)